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Cat. No.: B021811

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudistomin T, a marine-derived (3-carboline alkaloid, has garnered significant scientific interest
due to its potential therapeutic applications. Isolated from the tunicate Eudistoma olivaceum,
this natural product exhibits a range of biological activities, including antibiotic properties.[1]
This technical guide provides a comprehensive overview of the chemical properties and
stability of Eudistomin T, offering valuable data and methodologies for researchers in the
fields of natural product chemistry, medicinal chemistry, and drug development. The guide
includes a compilation of its physicochemical properties, detailed spectroscopic data, a
representative synthetic protocol, and a discussion on its stability. Visualizations of key
chemical pathways and experimental workflows are provided to facilitate a deeper
understanding of this promising molecule.

Chemical and Physical Properties

Eudistomin T is a heterocyclic compound featuring a [3-carboline core functionalized with a
phenylacetyl group. Its chemical structure and key physicochemical properties are summarized
below. While experimental data for some properties of Eudistomin T are not readily available
in the public domain, computed values from reliable databases and experimental data from
closely related analogs are provided for a comprehensive profile.

Table 1: Physicochemical Properties of Eudistomin T
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Property Value Source

Molecular Formula C19H14N20 PubChem

Molecular Weight 286.33 g/mol PubChem|[2]
2-phenyl-1-(9H-pyrido[3,4-

IUPAC Name p YI-1-(9H-pyridol] PubChem][2]
blindol-1-yl)ethanone

CAS Number 108335-05-3 PubChem
Yellow solid (Typical for related  Inferred from Eudistomins Y1—

Appearance . _
Eudistomins) Y7[3]

) ) 217-232 °C (Range for related ) )

Melting Point ) ) Eudistomins Y1-Y7[3]
Eudistomins Y1-Y7)

XLogP3 3.9 PubChem (Computed)[2]

Polar Surface Area 45.8 Az PubChem (Computed)[2]

Solubility

Data not available. Expected
to be soluble in organic
solvents like DMSO, DMF, and
alcohols.

General chemical knowledge

Spectroscopic Data

The structural elucidation of Eudistomin T and its analogs relies heavily on spectroscopic

techniques. While a complete set of spectra for Eudistomin T is not publicly available,
representative data from the closely related Eudistomin Ys, which shares the core (3-carboline
structure, is presented below.

Table 2: Representative Spectroscopic Data (Eudistomin Y3)
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Data Type Description

511.99 (s, 1H), 11.28 (s, 1H), 8.57 (d, J = 2.2
Hz, 1H), 8.54 (d, J = 4.4 Hz, 1H), 8.43 (d, J =
4.4 Hz, 1H), 8.32 (d, J = 7.7 Hz, 1H), 8.24 (dd, J
= 8.8, 2.2 Hz, 1H), 7.79 (d, J = 8.8 Hz, 1H), 7.60
(t, J=7.7 Hz, 1H), 7.31 (t, J = 7.7 Hz, 1H), 7.13
(d, J =7.7 Hz, 1H)

1H NMR (600 MHz, DMSO-ds)

0 190.1, 158.2, 141.6, 137.0, 136.7, 136.4,
13C NMR (151 MHz, DMSO-de) 135.8, 132.5, 131.0, 129.6, 128.9, 121.8, 120.1,
120.0, 118.7, 115.6, 112.9, 108.8

calcd. for C1e8H10N202Br—, 364.9926; found:

HRMS (m/z) 364.9932

Source: Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1-Y7 and Their
Analogues

Synthesis of Eudistomin T

The synthesis of Eudistomin T and other [3-carboline alkaloids is most commonly achieved
through the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine
derivative with an aldehyde or ketone, followed by cyclization.

General Synthetic Pathway

The synthesis of Eudistomin T can be envisioned through a multi-step process starting from L-
tryptophan. The key steps involve the formation of a tetrahydro-f3-carboline intermediate via the
Pictet-Spengler reaction, followed by aromatization and subsequent functionalization to yield
the final product.
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Click to download full resolution via product page

Caption: General synthetic pathway for Eudistomin T.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of 3-carbolines,
adapted for the synthesis of Eudistomin T.

Step 1: Pictet-Spengler Reaction

o To a stirred solution of L-tryptophan (1 mmol) in acetic acid, add N-Boc-phenylalaninal (1.1
mmol).

e Stir the mixture at 80 °C for 1 hour.

» Remove the acetic acid under reduced pressure and dry the residue.

Step 2: Decarboxylative Aromatization

» Dissolve the residue from Step 1 in DMF.

e Add triethylamine (3 mmol) and a solution of N-chlorosuccinimide (NCS) (2.1 mmol) in DMF.
« Stir the reaction mixture for 30 minutes at room temperature.

e Quench the reaction with water, extract with ethyl acetate, and wash with saturated Na=COs
solution.

o Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate
under reduced pressure.
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 Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate gradient.

Step 3: Deprotection and Final Modification

e The Boc-protecting group is removed using standard conditions (e.g., 2N HCl in 1,4-
dioxane).

e The resulting amine is subsequently treated with an oxidizing agent such as sodium
hypochlorite to yield Eudistomin T.

Stability of Eudistomin T

Specific stability data for Eudistomin T is not extensively reported in the literature. However,
the stability of the [3-carboline scaffold is known to be influenced by several factors, including
pH, temperature, and light exposure. As a general guideline, 3-carbolines can be susceptible to
degradation under harsh acidic or basic conditions, and prolonged exposure to high
temperatures and UV light may lead to decomposition.

Proposed Stability Testing Workflow

For researchers aiming to evaluate the stability of Eudistomin T, the following experimental
workflow is recommended.
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Caption: A typical workflow for assessing the stability of Eudistomin T.

Experimental Protocol for Stability Assessment
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e Preparation of Solutions: Prepare stock solutions of Eudistomin T in a suitable solvent (e.g.,
methanol or DMSO).

e Stress Conditions:

o pH Stability: Dilute the stock solution in buffer solutions of varying pH (e.g., pH 2, 4, 7, 9,
12).

o Thermal Stability: Incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C,
60°C).

o Photostability: Expose solutions to controlled UV and visible light sources.

» Time Points: Collect aliquots from each condition at specified time intervals (e.g., 0, 2, 4, 8,
12, 24 hours).

e Analysis: Analyze the samples using a stability-indicating HPLC method with UV or MS
detection to quantify the remaining amount of Eudistomin T and identify any degradation
products.

o Data Analysis: Calculate the degradation rate constants and half-life of Eudistomin T under
each condition.

Biological Activity

Eudistomin T has been reported to possess antibiotic properties.[1] It is also noted to have
weak phototoxicity. The (3-carboline scaffold, present in Eudistomin T, is a common feature in
many biologically active natural products and synthetic compounds, exhibiting a wide range of
pharmacological effects including antiviral, antimicrobial, and antitumor activities. Further
investigation into the mechanism of action and a comprehensive evaluation of the biological
activity of Eudistomin T are warranted.

Conclusion

Eudistomin T represents a fascinating marine natural product with potential for further
development. This technical guide has provided a consolidated resource on its chemical
properties, a plausible synthetic route, and a framework for assessing its stability. The
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presented data and protocols are intended to support and facilitate ongoing research and
development efforts centered on this and related [3-carboline alkaloids. As more experimental
data becomes available, a more complete understanding of the chemical behavior and
therapeutic potential of Eudistomin T will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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